3-Cyanopiperidine

Description

Overview of Piperidine (B6355638) Alkaloids and Synthetic Analogs in Medicinal Chemistry

Piperidine alkaloids, naturally occurring compounds containing the piperidine structure, are found in various plants and have been utilized for their pharmacological properties for centuries. researchgate.netijnrd.org A well-known example is piperine (B192125), the active component in black pepper, which has garnered attention for its diverse biological effects, including antibacterial and anticancer properties. encyclopedia.pubresearchgate.net Other notable piperidine alkaloids include atropine, used to treat nausea and bradycardia, and morphine, a powerful analgesic. encyclopedia.pub The therapeutic potential of these natural compounds has inspired chemists to design and synthesize a multitude of piperidine analogs. encyclopedia.pub

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives are found in over twenty classes of pharmaceuticals. nih.govencyclopedia.pub These include anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics. encyclopedia.pub The versatility of the piperidine ring allows for the creation of structurally diverse molecules with a wide range of pharmacological applications. nih.govijnrd.org Synthetic piperidine derivatives are continually being developed to create new and improved therapeutic agents. encyclopedia.pub

Table 1: Examples of Piperidine-Containing Pharmaceuticals and their Applications

| Drug Name | Therapeutic Class | Key Structural Feature |

| Donepezil | Alzheimer's Disease Therapy | Substituted benzyl (B1604629) piperidine |

| Fexofenadine | Antihistamine | Piperidine derivative |

| Haloperidol | Antipsychotic | Piperidine derivative |

| Meperidine | Analgesic | Piperidine derivative |

| Voglibose | Anti-diabetic | Piperidine derivative |

This table provides examples of pharmaceuticals containing the piperidine scaffold and their primary therapeutic uses. ijnrd.orgacs.org

The Role of the Cyano Group in Piperidine Chemistry

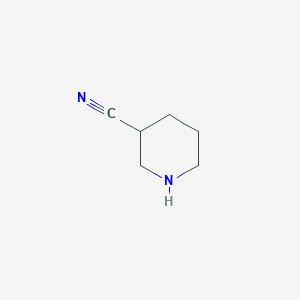

The introduction of a cyano (-C≡N) group onto the piperidine ring, as in 3-Cyanopiperidine, significantly influences the molecule's chemical properties and reactivity. The cyano group is a strong electron-withdrawing group, which can impact the basicity of the piperidine nitrogen and the reactivity of adjacent atoms. vulcanchem.com This electronic effect can be crucial in modulating the binding affinity of a molecule to its biological target. acs.org

Furthermore, the cyano group is a versatile chemical handle. It can be readily transformed into other functional groups, such as amines, carboxylic acids, or amides, providing a gateway to a wide array of derivatives. vulcanchem.com For instance, the reduction of the cyano group can yield a primary amine, a key functional group in many biologically active compounds. vulcanchem.com This versatility makes cyanopiperidines, including the 3-substituted isomer, valuable intermediates in the synthesis of complex pharmaceutical agents. ontosight.aiguidechem.com The presence of the cyano group can also enhance a compound's polarity and its potential for hydrogen bonding, which are important factors in drug design. vulcanchem.com

Historical Context of this compound Research

Research into cyanopiperidines has a history rooted in the broader exploration of piperidine chemistry for pharmaceutical applications. While early research focused on the synthesis and properties of various piperidine derivatives, the specific investigation of cyanopiperidines gained momentum with the recognition of their utility as synthetic intermediates. For example, 4-cyanopiperidine (B19701) has been identified as an important intermediate in the preparation of various pharmaceutical and agrochemical active ingredients. google.com

The development of synthetic methods to access specific isomers, such as this compound, has been a key area of research. For instance, the synthesis of N-Boc-3-cyanopiperidine has been documented as an intermediate for preparing inhibitors of aurora kinases, which are implicated in cancer. chemicalbook.comchemicalbook.com The stereoselective synthesis of cyanopiperidine derivatives has also been a significant focus, as the three-dimensional arrangement of atoms is critical for biological activity. rsc.orgacs.org Over the years, numerous studies have explored the reactions and potential applications of cyanopiperidines, solidifying their role as important building blocks in medicinal chemistry. arkat-usa.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

piperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXATVKGIJQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329537 | |

| Record name | 3-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-88-8 | |

| Record name | 3-Piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyanopiperidine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer efficient routes to 3-cyanopiperidine by either dehydrating a corresponding amide or by constructing the piperidine (B6355638) ring from acyclic precursors.

Treatment of Piperidine Carboxamides with Thionyl Chloride

A prevalent and direct method for synthesizing cyanopiperidines involves the dehydration of piperidine carboxamides using thionyl chloride. google.comacademie-sciences.fr This process is applicable to the synthesis of 2-, 3-, or 4-cyanopiperidine (B19701) from their respective piperidine carboxamide precursors. google.com For the synthesis of this compound, 3-piperidine carboxamide is the starting material. google.com

The reaction is typically carried out by treating the piperidine carboxamide with thionyl chloride, which acts as a dehydrating agent. google.com The reaction can be conducted at temperatures ranging from 20°C to 100°C. google.com Following the reaction, the mixture is often neutralized, and the product is extracted using an aromatic hydrocarbon solvent such as benzene, toluene, or xylene. google.com The final product is then purified by vacuum distillation, with molar yields reported to be at least 60%. google.com In some procedures, the reaction is performed in the presence of a formamide, and the resulting cyanopiperidine is isolated as its hydrochloride salt. googleapis.com

Detailed research has shown that the purity of the starting piperidine carboxamide and control of the reaction temperature are important for achieving high yields and purity of the final cyanopiperidine product. google.com For instance, using high-purity piperidine-4-carboxamide with low moisture content is preferred for the synthesis of 4-cyanopiperidine. google.com The molar ratio of piperidine carboxamide to thionyl chloride can vary significantly, from 1:4 to 1:80. google.com

| Starting Material | Reagent | Product | Temperature (°C) | Yield (%) | Ref. |

| 3-Piperidine carboxamide | Thionyl chloride | This compound | 20-100 | >60 | google.com |

| Piperidine-4-carboxamide | Thionyl chloride | 4-Cyanopiperidine | 65-70 | ~95 (area %) | google.com |

| Isonipecotamide | Thionyl chloride/Dibutylformamide | 4-Cyanopiperidine hydrochloride | 20 | 77 | googleapis.com |

Cyclization Reactions for Piperidine Ring Formation

An alternative direct approach involves the construction of the piperidine ring from acyclic precursors that already contain the cyano group.

Research has explored the direct cyclization of mono-unsaturated precursors to form a this compound ring. unibo.it This process utilizes bifunctional acid-base catalysts. unibo.it The reaction aims to form the piperidine ring in one step from a suitable open-chain molecule. unibo.it This methodology is part of a broader effort to develop efficient catalytic processes for the synthesis of nicotinates and related compounds. unibo.it

Indirect Synthesis via Precursors and Functional Group Interconversions

Indirect methods for synthesizing this compound and its derivatives often start with a pre-formed pyridine (B92270) or tetrahydropyridine (B1245486) ring, followed by reactions to introduce or modify functional groups.

From Pyridine Derivatives

Pyridine and its partially saturated derivatives serve as common starting points for the synthesis of substituted piperidines.

The asymmetric reductive Heck reaction is a powerful tool for the synthesis of chiral cyclic compounds. While not a direct synthesis of this compound itself, this method is crucial for preparing enantiomerically enriched 3-substituted tetrahydropyridines, which are precursors to chiral 3-substituted piperidines. The reaction involves the intramolecular coupling of a nitrogen-tethered alkene with an aryl or vinyl halide or triflate, followed by reduction.

In a notable application, a rhodium-catalyzed process has been utilized for the hydroarylation of pyrrolines, which is analogous to the transformations that can be applied to dihydropyridines to access substituted piperidines. researchgate.net Palladium-catalyzed reductive Heck reactions have also been extensively developed for creating various heterocyclic and spirocyclic structures. rsc.orgnih.gov For instance, the intramolecular reductive Heck cyclization can be used to form quaternary tetrahydropyridines. nih.gov These reactions often employ a palladium catalyst and a hydride source to achieve the cyclization and reduction in one pot. rsc.orgnih.gov The choice of catalyst, ligand, and hydride source is critical for achieving high yields and enantioselectivity.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Ref. |

| Asymmetric Reductive Heck | Palladium/Chiral Ligand | Tethered Alkenes | Quaternary Tetrahydropyridines | nih.gov |

| Reductive Heck | Palladium | C2-Substituted Indoles | Spiropyrrolidine Oxindoles | rsc.org |

| Hydroarylation | Rhodium | Pyrrolines | 3-Substituted Pyrrolidines | researchgate.net |

Partial Reduction of Pyridine and Subsequent Carbometalation

A powerful strategy for the asymmetric synthesis of 3-substituted piperidines involves the partial reduction of pyridine followed by a rhodium-catalyzed asymmetric carbometalation. This multi-step process provides access to a wide array of enantioenriched 3-piperidines. snnu.edu.cn The key step is a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cn This reaction yields 3-substituted tetrahydropyridines with high enantioselectivity and good functional group tolerance. snnu.edu.cnorganic-chemistry.org A subsequent reduction step then furnishes the desired 3-substituted piperidine. snnu.edu.cn

The initial partial reduction of pyridine circumvents the high energy barrier associated with the dearomatization of the aromatic ring. snnu.edu.cn The resulting dihydropyridine (B1217469) serves as a suitable coupling partner for the carbometalation step. snnu.edu.cn The reaction is compatible with a variety of functional groups on the boronic acid, including ethers, thiols, halides, esters, and nitriles, demonstrating its broad applicability. snnu.edu.cn Mechanistic studies suggest two possible pathways depending on the substrate, one involving a regioselective protodemetalation and another proceeding through a 1,4-Rh shift. snnu.edu.cn

This methodology has been successfully applied to the synthesis of precursors for clinically relevant compounds like Preclamol and Niraparib. snnu.edu.cn

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Chemoenzymatic and biocatalytic methods offer elegant and efficient pathways to enantiomerically enriched piperidine derivatives, including those with a cyano group. These approaches leverage the high selectivity of enzymes for key transformations.

A chemoenzymatic strategy for the synthesis of (S)-2-cyanopiperidine has been reported, which is a key intermediate for various piperidine alkaloids. researchgate.net This method utilizes an (R)-oxynitrilase-catalyzed reaction to create a chiral cyanohydrin, which is then cyclized to form the piperidine ring. researchgate.net While this example focuses on the 2-cyano isomer, the principle of using enzymes to set the stereochemistry early in the synthetic sequence is broadly applicable.

Biocatalysis has also been employed for the enantioselective synthesis of chiral nitriles through the dehydration of aldoximes, offering a cyanide-free platform. nih.gov This approach has demonstrated high enantiomeric excess for a variety of substrates. nih.gov Furthermore, a combination of oxidase and reductase enzymes can be used to chemo-enzymatically dearomatize pyridiniums to access enantioenriched 3- and 4-substituted products. snnu.edu.cn The use of microorganisms and purified enzymes for the enantioselective reduction of keto groups to chiral alcohols is another well-established biocatalytic strategy that can be applied to the synthesis of chiral piperidine intermediates. mdpi.com

Alkylation Studies of Polyhydroxylated Cyano-piperidine Scaffolds

The alkylation of polyhydroxylated cyano-piperidine scaffolds, which are iminosugar analogs, has been investigated to create novel and potentially therapeutic compounds. arkat-usa.orgresearchgate.net These complex molecules possess multiple reactive sites, and selective alkylation can be challenging yet synthetically valuable.

One study focused on a specific hexahydro-3-phenyl-6,7,8-trihydroxy-3R-[3α,5β,6β,7α,8β,8aβ]-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, which has two non-equivalent reactive sites: an α-amino nitrile at C-5 and an α-amino ether at C-8a. arkat-usa.orgresearchgate.net Research has been directed towards the alkylation at the C-5 position to prepare analogs of indolizidine alkaloids like castanospermine. arkat-usa.org

The outcome of the alkylation was found to be highly dependent on the substrate and reaction conditions. For example, methylation of one diastereoisomer using lithium diisopropylamide (LDA) and iodomethane (B122720) led to the formation of unexpected β-methylated-α-cyanoenamines. arkat-usa.org In contrast, another diastereoisomer, under similar conditions, furnished a lactam in quantitative yield. arkat-usa.org This demonstrates that the stereochemistry of the starting material can dictate the reaction pathway, providing selective access to either alkylated products or lactam scaffolds. arkat-usa.org

Synthesis of Protected this compound Intermediates

To facilitate their use in multi-step syntheses, the nitrogen of the this compound ring is often protected. The Boc (tert-butoxycarbonyl) and Cbz (benzyl chloroformate) groups are common choices for this purpose.

Synthesis of N-Boc-3-Cyanopiperidine

N-Boc-3-cyanopiperidine is a valuable intermediate used in the preparation of various compounds, including inhibitors of aurora kinases. protheragen.aichemicalbook.com The synthesis of this protected piperidine can be achieved through several routes. One common method involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Alternatively, syntheses can start from protected precursors. For example, a method for synthesizing N-Boc-3-piperidone has been disclosed, which could potentially be converted to N-Boc-3-cyanopiperidine. google.com This route begins with the reaction of 3-hydroxypyridine (B118123) with benzyl (B1604629) bromide to form an N-benzyl-3-hydroxypyridinium quaternary ammonium (B1175870) salt. google.com This salt is then reduced to N-benzyl-3-hydroxypiperidine, which is subsequently reacted with di-tert-butyl dicarbonate under hydrogenolysis conditions to yield N-Boc-3-hydroxypiperidine. google.com Oxidation of the hydroxyl group would then provide the N-Boc-3-piperidone. google.com

The physical and chemical properties of N-Boc-3-cyanopiperidine are well-documented, with a molecular weight of 210.27 g/mol and a molecular formula of C₁₁H₁₈N₂O₂. protheragen.ainih.gov

Synthesis of Benzyl this compound-1-carboxylate

Benzyl this compound-1-carboxylate, also known as N-Cbz-3-cyanopiperidine, is another important protected intermediate. nih.gov Its synthesis typically involves the reaction of this compound with benzyl chloroformate (Cbz-Cl) in the presence of a base.

The synthesis of related protected piperidines often starts from pyridine derivatives. For example, phenyl pyridine-1(2H)-carboxylate can be synthesized by reacting pyridine with phenyl chloroformate in the presence of sodium borohydride (B1222165) at low temperatures. organic-chemistry.org This type of intermediate is crucial for the rhodium-catalyzed asymmetric syntheses mentioned earlier. snnu.edu.cnorganic-chemistry.org

The properties of benzyl this compound-1-carboxylate include a molecular weight of 244.29 g/mol and a molecular formula of C₁₄H₁₆N₂O₂. nih.gov

Synthesis of Tert-Butyl 4-(7-Chloroquinolin-4-Yl)-4-Cyanopiperidine-1-Carboxylate

The synthesis of tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate, a polysubstituted piperidine, can be approached through established chemical transformations. A plausible and efficient method is a variation of the Strecker synthesis, which is a well-known process for preparing α-aminonitriles from an aldehyde or ketone. masterorganicchemistry.comwikipedia.org

In this context, the synthesis would likely involve a three-component reaction. The key starting materials are tert-butyl 4-oxopiperidine-1-carboxylate , 7-chloro-4-aminoquinoline , and a cyanide source like trimethylsilyl cyanide (TMSCN) . The reaction mechanism commences with the formation of an iminium ion intermediate from the reaction between the piperidone ketone and the aminoquinoline. Subsequent nucleophilic attack by the cyanide ion on this iminium intermediate yields the target α-aminonitrile product. masterorganicchemistry.com

An alternative approach involves the direct alkylation of a pre-formed cyanopiperidine. For example, a related compound, tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate , can be synthesized from tert-butyl bis(2-chloroethyl)carbamate and 4-chlorobenzyl cyanide , demonstrating the feasibility of constructing the piperidine ring around a pre-existing cyano-aryl moiety. chemicalbook.com Another method involves the cyanation of a suitable precursor, such as the reaction of tert-butyl 4-bromopiperidine-1-carboxylate with a cyanide source, which has been shown to produce tert-butyl 4-cyanopiperidine-1-carboxylate in good yield. caltech.edu

The general reaction conditions for such syntheses are summarized in the table below.

| Starting Materials | Reagents | Product | Key Reaction Type |

| Tert-butyl 4-oxopiperidine-1-carboxylate, 7-chloro-4-aminoquinoline | Trimethylsilyl cyanide (TMSCN) | Tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate | Strecker Synthesis |

| Tert-butyl bis(2-chloroethyl)carbamate, 4-chlorobenzyl cyanide | Base | Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | Cyclization/Alkylation |

| Tert-butyl 4-bromopiperidine-1-carboxylate | Tetrabutylammonium cyanide (TBACN), CuI, light (254 nm) | Tert-butyl 4-cyanopiperidine-1-carboxylate | Nucleophilic Substitution |

Stereoselective Synthesis of this compound and its Chiral Derivatives

Achieving stereocontrol in the synthesis of piperidine rings is crucial for their application in pharmaceuticals and natural product synthesis. This section explores methods for the enantioselective and diastereoselective synthesis of cyanopiperidines.

The development of catalytic enantioselective methods provides an efficient route to chiral 3-substituted piperidines. While direct asymmetric synthesis of this compound is a specific challenge, general strategies for 3-substituted piperidines are highly relevant.

A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgsnnu.edu.cn This method couples aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate. The process yields 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. acs.orgsnnu.edu.cn This three-step sequence involves:

Partial reduction of pyridine to a dihydropyridine derivative.

Rh-catalyzed asymmetric carbometalation.

A final reduction step to yield the enantioenriched 3-substituted piperidine. snnu.edu.cn

The versatility of this method allows for the synthesis of a wide array of enantioenriched piperidines, including precursors to clinically important molecules. acs.orgsnnu.edu.cn Other transition-metal-catalyzed methods, such as rhodium-catalyzed [2+2+2] cycloadditions, have also been developed to access polysubstituted piperidines with high enantioselectivity. nih.gov Furthermore, biocatalytic methods using enzymes like amine oxidases and ene imine reductases are emerging as powerful tools for the stereoselective synthesis of chiral piperidines from activated pyridines. whiterose.ac.uk

| Catalyst System | Substrates | Product Type | Enantioselectivity (ee) |

| [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | 3-Aryl-tetrahydropyridines | High (up to 99% ee) |

| Rhodium(I) / Chiral Ligand | Alkenylisocyanates, Alkynes | Polysubstituted Piperidines | High |

| Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | High |

When multiple stereocenters are present, controlling their relative configuration (diastereoselectivity) is essential. Diastereoselective C-H functionalization has emerged as a powerful strategy for elaborating substituted piperidines. nih.gov

One method involves the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines. This reaction can proceed with high diastereoselectivity, often favoring the thermodynamically more stable diastereomer due to an in-situ epimerization process. nih.govescholarship.org This allows for the conversion of readily accessible diastereomers into their more stable counterparts. escholarship.org For instance, trisubstituted piperidines can be arylated to yield products with high diastereoselectivity (d.r. > 95:5). nih.gov

Another strategy is the rhodium(I)-catalyzed C–H activation–alkyne coupling cascade. This one-pot procedure transforms α,β-unsaturated imines and alkynes into highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereomeric purity (>95%). europa.eu The stereochemical outcome is controlled during a selective protonation and subsequent reduction of a 1,2-dihydropyridine intermediate.

| Method | Substrates | Product | Diastereoselectivity (d.r.) |

| Photoredox Catalysis (α-C–H Arylation) | Densely substituted piperidines, Cyano(hetero)arenes | α-Arylated piperidines | High (up to >95:5) |

| Rh(I)-catalyzed C-H Activation | α,β-Unsaturated imines, Alkynes | Highly substituted 1,2,3,6-tetrahydropyridines | >95% diastereomeric purity |

| Metal-free Oxidative C-H Functionalization | N-carbamoyl tetrahydropyridines | cis- or trans-2,6-disubstituted piperidines | Excellent |

The synthesis and stereochemistry of 2-cyano-Δ³-piperideines have been studied in detail, particularly through the Polonovski-Potier reaction. This reaction, involving the treatment of piperideine N-oxides with trifluoroacetic anhydride, leads to the formation of N-benzyl-2-cyano-Δ³-piperideines.

When the piperidine ring bears an additional substituent, for example at the C-6 position, this reaction produces a mixture of epimers. NMR studies of these mixtures have revealed that both the trans and cis epimers adopt a conformation where the cyano group is in an axial position. This preference is attributed to the anomeric effect.

A notable characteristic of these 2-cyano-Δ³-piperideines is their facile isomerization to the corresponding 2-cyano-Δ⁴-piperideines when treated with alumina (B75360) in a solvent like dichloromethane. This isomerization occurs efficiently, with yields up to 90%, especially when a substituent is present at the C-6 position of the piperideine ring. This isomerization provides a pathway to different regioisomers of cyanopiperideines from a common precursor.

Chemical Reactivity and Transformations of 3 Cyanopiperidine

Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent reactivity is the basis for several important transformations.

The nitrile group of 3-cyanopiperidine can be hydrolyzed to form piperidine-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. lumenlearning.comlibretexts.orgchemistrysteps.com In an acidic medium, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Conversely, under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion can directly attack the nitrile carbon. libretexts.org The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylate salt, which upon acidification, gives the carboxylic acid. chemistrysteps.com The conversion of nitriles to carboxylic acids is a common synthetic strategy to extend a carbon chain by one atom. lumenlearning.com

The carboxylic acid can then be esterified. For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | Water, Heat | Amide | Carboxylic Acid |

| Base (e.g., NaOH, KOH) | Water, Heat | Amide | Carboxylate Salt |

The nitrile group can be reduced to a primary amine, (piperidin-3-yl)methanamine. This transformation is typically accomplished using strong reducing agents. One of the most effective reagents for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.org An aqueous workup then provides the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles. studymind.co.ukwikipedia.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. studymind.co.ukwikipedia.org The reaction is typically carried out at elevated temperatures and pressures. studymind.co.uk It is important to control the reaction conditions to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Conditions |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |

| Hydrogen (H₂) with Metal Catalyst | Raney Nickel, Platinum, or Palladium at high temperature and pressure |

| Sodium in Ethanol | Reflux |

While the nitrile group itself is more prone to addition reactions, the cyanide ion (CN⁻) is an excellent nucleophile in substitution reactions to form nitriles from alkyl halides. chemguide.co.ukibchem.comsavemyexams.com Conversely, in certain heterocyclic systems, the cyano group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for a saturated heterocycle like piperidine (B6355638). researchgate.net In specific contexts, such as with N-methylpyridinium compounds, the cyano group has been shown to be a highly effective leaving group, even more so than halogens. researchgate.net

Reactions of the Piperidine Ring Nitrogen

The secondary amine in the piperidine ring is a nucleophilic center and can readily participate in various reactions.

The nitrogen atom of the piperidine ring can be alkylated by reacting this compound with an alkyl halide. google.com This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction is a common method for introducing various substituents onto the piperidine ring, leading to a wide array of N-substituted this compound derivatives. For instance, N-alkylation has been performed using N-phenyl-2-chloroacetamide. semanticscholar.org To prevent undesired reactions at the nitrile group, it is sometimes necessary to protect the piperidine nitrogen before carrying out other transformations.

The secondary amine of this compound can react with acylating agents such as acyl chlorides or acid anhydrides to form N-acylpiperidines, which are a type of amide. masterorganicchemistry.com This reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to give the amide product. masterorganicchemistry.com The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) allows for the formation of amides from carboxylic acids under mild, neutral conditions, which is particularly useful for sensitive substrates. masterorganicchemistry.com

Ring Transformations and Rearrangements

Isomerization represents a key transformation for cyanopiperidines, influencing stereochemical outcomes and enabling the formation of thermodynamically more stable products. Research in this area has often focused on the migration of double bonds within unsaturated piperidine rings or the interconversion of stereoisomers.

A notable example involves the facile isomerization of N-benzyl-2-cyano-Δ³-piperideines. These compounds have been observed to readily isomerize on alumina (B75360) to the corresponding 2-cyano-Δ⁴-piperideines acs.org. This transformation highlights the influence of the substituent and the reaction conditions on the position of the endocyclic double bond.

Furthermore, studies on related cyclic aminonitriles have demonstrated the potential for cis/trans isomerization. In the context of substituted cyclohexanecarbonitriles, which share structural similarities with piperidines, mixtures of cis and trans isomers can be obtained google.com. Undesired trans-isomers can be isomerized under specific conditions, such as those employed in the Strecker reaction, to yield the desired cis-isomer google.com. For instance, the isomerization of trans-isomers of certain aminonitriles can be achieved using 2-5 moles of ammonia (B1221849) per mole of the trans-isomer at temperatures ranging from 20 to 80°C google.com. This type of stereochemical inversion is crucial for controlling the final architecture of the molecule.

The this compound scaffold can be synthesized through various cyclization strategies, and it can also serve as a precursor in reactions that form new ring systems.

One method involves the cyclization of di-(β-cyanoalkyl)-amines, which can lead to the formation of a 4-imino-3-cyanopiperidine intermediate google.com. Another powerful strategy is the reductive lithiation of N-protected cyanopiperidines, which generates α-amino alkyllithium reagents that can undergo subsequent intramolecular cyclization. For example, the reductive lithiation of N-Boc-2-cyanopiperidine derivatives with reagents like lithium 4,4′-di-tert-butylbiphenylide (LiDBB) creates a tertiary α-amino alkyllithium species nih.govnih.gov. In the presence of a tethered electrophile, such as an alkene or alkyne, this intermediate can cyclize to produce spirocyclic or bicyclic ring systems nih.govnih.gov. These reactions often proceed with a high degree of stereoselectivity nih.gov.

The Bischler-Napieralski reaction, a classic method for synthesizing 3,4-dihydroisoquinolines, is another relevant cyclization process. It involves the intramolecular cyclodehydration of β-arylethylamides using condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) organic-chemistry.orgarsdcollege.ac.in. The mechanism proceeds through an intramolecular electrophilic substitution on an electron-rich aromatic ring organic-chemistry.orgarsdcollege.ac.in. While this reaction forms an aromatic system, it demonstrates the principle of cyclizing a side chain onto a pre-existing ring, a strategy applicable to piperidine precursors.

Table 1: Examples of Cyclization Reactions Involving Cyanopiperidine Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Boc-2-cyanopiperidine derivative with tethered alkene | Lithium 4,4′-di-tert-butylbiphenylide (LiDBB) | Spirocyclic or bicyclic amine | nih.govnih.gov |

| β-Arylethylamide | POCl₃, P₂O₅, or Tf₂O | 3,4-Dihydroisoquinoline | organic-chemistry.orgarsdcollege.ac.in |

Electrophilic and Nucleophilic Substitution of the Piperidine Ring System

The reactivity of the piperidine ring in this compound towards substitution reactions is dictated by the saturated nature of the ring and the electronic effects of the nitrogen atom and the cyano group.

Electrophilic Substitution: The saturated piperidine ring is generally unreactive towards electrophilic aromatic substitution-type reactions. However, the principles governing substitution in the aromatic analogue, pyridine (B92270), offer some insight. In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack, and substitution, when it occurs, is directed to the 3-position quora.combhu.ac.in. This is because attack at the 2- or 4-positions would result in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom quora.com. Electrophilic substitution on pyridine requires harsh reaction conditions quora.com. For the saturated this compound, direct electrophilic substitution on the ring carbons is not a typical reaction pathway. Instead, reactions involving electrophiles often occur at the nitrogen atom or the α-carbon to the cyano group.

Deprotonation of N-protected 2-cyanopiperidines at the carbon adjacent to the nitrile creates a nucleophilic carbanion. This anion can then react with various electrophiles in a substitution reaction. For instance, treatment of N-Boc-6-methyl-2-cyanopiperidine with a strong base like lithium diisopropylamide (LDA) followed by an electrophile like benzoyl chloride results in substitution at the C-2 position acs.org. The stereochemical outcome of this substitution (retention or inversion) can be highly dependent on the base and conditions used acs.org.

Nucleophilic Substitution: Nucleophilic substitution is also uncommon on the unsubstituted, electron-rich carbons of the saturated piperidine ring. In the aromatic pyridine system, nucleophilic substitution occurs more readily than in benzene, particularly at the 2- and 4-positions, as this allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom quora.comgcwgandhinagar.com. For this compound, the electron-withdrawing nature of the cyano group can influence the reactivity of adjacent positions, but direct nucleophilic displacement of a hydrogen atom is not feasible. Such reactions would require a suitable leaving group on the ring.

Table 2: Substitution Reactions on Cyanopiperidine Derivatives

| Substrate | Reagent(s) | Type of Substitution | Position of Substitution | Reference |

|---|---|---|---|---|

| N-Boc-6-methyl-2-cyanopiperidine | 1. LDA, 2. Benzoyl Chloride | Electrophilic substitution (of the α-proton) | C-2 | acs.org |

| Pyridine | Nitrating mixture (harsh conditions) | Electrophilic Aromatic Substitution | C-3 | quora.com |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Cyanopiperidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-cyanopiperidine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR spectra are used to identify the chemical environment of the hydrogen atoms. The piperidine (B6355638) ring contains several protons in different environments, leading to a complex but interpretable spectrum. The protons on the carbon adjacent to the nitrogen atom (C2 and C6) typically appear at a different chemical shift than the other ring protons (C3, C4, C5) due to the deshielding effect of the nitrogen. The proton at the C3 position, being attached to the same carbon as the cyano group, exhibits a distinct chemical shift. The coupling patterns (splitting of signals) between adjacent protons provide crucial information about the connectivity of the piperidine ring.

¹³C-NMR spectroscopy provides information on the carbon skeleton. Each carbon atom in a unique chemical environment gives a distinct signal. For this compound, six signals are expected: one for the nitrile carbon (C≡N), and five for the carbons of the piperidine ring (C2, C3, C4, C5, C6). The chemical shift of the nitrile carbon is particularly characteristic, typically appearing in the downfield region of the spectrum (around 115-125 ppm). The carbons of the piperidine ring resonate at higher field strengths. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further help in distinguishing between CH, CH₂, and CH₃ groups, although the latter is not present in the parent this compound structure.

| ¹H-NMR Data for (R)-3-Cyanopiperidine hydrochloride | |

| Proton | Approximate Chemical Shift (ppm) |

| Piperidine Ring Protons | 1.50 - 3.50 (complex multiplets) |

| NH Proton | Variable, typically downfield |

| C3-H Proton | ~3.0 (multiplet) |

| Typical ¹³C-NMR Chemical Shifts for Piperidine Derivatives | |

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C≡N (Nitrile) | 118 - 122 |

| C2, C6 | 45 - 55 |

| C3 | 25 - 35 |

| C4, C5 | 20 - 30 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and whether the compound is in its free base or salt form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain structural insights through its fragmentation patterns. kcl.ac.uk In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (110.16 g/mol for C₆H₁₀N₂).

The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint that helps confirm the structure. Common fragmentation pathways for cyclic amines involve the cleavage of C-C bonds adjacent to the nitrogen atom (alpha-cleavage). The loss of the cyano group (-CN) or hydrogen cyanide (HCN) can also be observed. The fragmentation pattern of the isomeric 4-cyanopiperidine (B19701) shows major peaks at m/z 57, 56, and 43, which can be indicative of the types of fragments expected from the piperidine ring structure. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula with high accuracy. kcl.ac.uk

| **Expected Mass Spectrometry Data for this compound (C₆H₁₀N₂) ** | |

| Feature | Expected m/z Value |

| Molecular Ion [M]⁺ | 110 |

| Fragment from α-cleavage | Various, e.g., loss of C₂H₄ |

| Fragment from loss of HCN | 83 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound samples. kcl.ac.uk Using a reversed-phase column (such as a C18 column), a single sharp peak under various mobile phase conditions would indicate a high degree of purity. researchgate.net Impurities would typically appear as separate peaks with different retention times.

Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers, (R)-3-cyanopiperidine and (S)-3-cyanopiperidine. Distinguishing between and quantifying these enantiomers is critical, particularly in pharmaceutical applications. This is achieved through chiral HPLC. nih.govjiangnan.edu.cn This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are commonly employed for this purpose. researchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation between the two enantiomeric peaks. google.com For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent may be necessary to enable detection by a standard UV detector. researchgate.net

X-ray Crystal Structure Analysis of Derivatives

While obtaining a suitable single crystal of the parent this compound liquid can be challenging, X-ray crystallography of its solid derivatives provides the most definitive three-dimensional structural information. This technique can unambiguously determine the molecular geometry, including bond lengths, bond angles, and the conformation of the piperidine ring (which typically adopts a chair conformation).

For chiral derivatives, X-ray analysis can also establish the absolute stereochemistry. The process involves preparing a crystalline salt or a derivative of this compound, for instance, by reacting it with a suitable acid or another organic moiety. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. Studies on related heterocyclic structures, such as derivatives of 3-cyanopyridine-2-one, have successfully employed this method to elucidate their precise molecular structures. researchgate.net The crystallographic data obtained includes the space group, unit cell dimensions, and atomic coordinates, which together provide an exact model of the molecule in the solid state. semanticscholar.orgmdpi.com

Computational Chemistry Studies on 3 Cyanopiperidine

Molecular Modeling and Conformational Analysis

The piperidine (B6355638) ring can adopt several conformations, with the chair form being the most stable. For substituted piperidines like 3-cyanopiperidine, the substituent can be in either an axial or equatorial position, leading to two different chair conformers.

Molecular modeling and conformational analysis studies have been conducted on related cyanopiperidine and cyanocyclohexane systems to determine the relative stability of these conformers. researchgate.netelsevier.comhi.is In the case of N-cyanopiperidine, various quantum chemical methods and experimental techniques like gas electron diffraction (GED) and IR spectroscopy were used to study its molecular structure. researchgate.net The contribution of the equatorial conformer was found to be predominant, with different methods providing slightly varying percentages: GED 52(6)%, IR 60(6)%, B3LYP 77%, B3LYP-D3 67%, M062X 59%, and MP2 54%. researchgate.net The energy difference between the axial and equatorial conformers was predicted to be 0.26 kcal/mol. researchgate.net

For the analogous cyanocyclohexane, the conformational equilibrium between the axial and equatorial forms has been a subject of interest. hi.is Studies have shown that both conformers contribute almost equally in both gas and liquid phases, with a slight preference for the equatorial form. hi.is The method of calculation influences the predicted conformer preference. hi.is

The conformation of the piperidine ring can also be influenced by other substituents. For instance, studies on 2,6-diarylpiperidin-4-ones have shown that these compounds predominantly exist in a chair conformation with bulky substituents in equatorial positions to minimize steric hindrance. asianpubs.org The introduction of an alkyl group at the C-3 position can cause a flattening of the ring around the C(2) and C(3) bond. asianpubs.org

Table 1: Conformational Analysis Data for Related Cyano-substituted Rings

| Compound | Method | Equatorial Conformer Population (%) | Axial Conformer Population (%) | Energy Difference (Eax - Eeq) (kcal/mol) |

|---|---|---|---|---|

| N-Cyanopiperidine | GED | 52 (±6) | 48 (±6) | 0.26 (Predicted) |

| N-Cyanopiperidine | IR | 60 (±6) | 40 (±6) | |

| N-Cyanopiperidine | B3LYP | 77 | 23 | |

| N-Cyanopiperidine | B3LYP-D3 | 67 | 23 | |

| N-Cyanopiperidine | M062X | 59 | 41 | |

| N-Cyanopiperidine | MP2 | 54 | 46 | |

| Cyanocyclohexane | Experimental (various) | Approx. 3:2 (Eq:Ax) | - |

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. nrel.govaspbs.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that provide insights into a molecule's ability to donate and accept electrons, respectively. physchemres.orgirjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. physchemres.orgirjweb.com

For a molecule to be reactive, it generally has a small HOMO-LUMO gap. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org These calculations are crucial for predicting the sites of electrophilic and nucleophilic attack.

Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be derived from HOMO and LUMO energies to further quantify the reactivity of a molecule. irjweb.com

Table 2: Key Concepts in Quantum Chemical Calculations

| Concept | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Represents the ability to donate electrons. physchemres.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. Represents the ability to accept electrons. physchemres.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. physchemres.orgirjweb.com |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nrel.govaspbs.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), use 3D descriptors of electrostatic and shape properties to build these relationships. nih.govmassbio.org

While no specific QSAR models for this compound were found, the methodology is widely applied to piperidine-containing compounds. For example, 3D-QSAR models have been developed for piperazine-based matrix metalloproteinase inhibitors. nih.gov These models help in understanding the steric and electrostatic requirements for ligand binding and can guide the design of new, more potent inhibitors. nih.gov

The process of building a QSAR model involves:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : Molecular descriptors (e.g., physicochemical properties, topological indices, 3D fields) are calculated for each compound.

Model Building : Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create a mathematical equation relating the descriptors to the biological activity. mdpi.com

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a vital tool for elucidating reaction mechanisms by modeling the geometries and energies of reactants, intermediates, transition states, and products. numberanalytics.comsci-hub.se Techniques like Density Functional Theory (DFT) can be used to map out the entire energy profile of a reaction, providing insights that are often difficult to obtain through experiments alone. numberanalytics.com

For reactions involving piperidine derivatives, computational studies can help rationalize observed stereoselectivity and product distributions. For instance, in a domino imino-aldol-aza-Michael reaction for the synthesis of piperidines, computational studies supported the proposed mechanism and explained the observed diastereoselectivity. researchgate.net

The general workflow for a computational study of a reaction mechanism includes:

Geometry Optimization : Finding the lowest energy structure for all species involved in the reaction. numberanalytics.com

Frequency Calculation : Confirming that reactants and products are energy minima and transition states have a single imaginary frequency.

Transition State Search : Locating the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : Confirming that the found transition state connects the correct reactant and product.

These computational approaches provide a deeper understanding of the factors controlling a chemical reaction, such as steric effects, electronic effects, and the role of catalysts. ethz.ch This knowledge is crucial for optimizing reaction conditions and designing new synthetic methodologies. numberanalytics.comethz.ch

Research Applications of 3 Cyanopiperidine in Advanced Materials and Catalysis

Catalytic Applications

The unique combination of functional groups in 3-cyanopiperidine and its derivatives allows for their application in different catalytic systems, ranging from ligand design to facilitating electron transfer processes.

The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and efficiency in chemical transformations. The this compound framework serves as a valuable building block for creating new ligands, particularly for asymmetric catalysis where the chiral piperidine (B6355638) backbone can be exploited to induce stereoselectivity.

Research has pointed towards the use of piperidine compounds, including this compound, in the formulation of latent catalysts. googleapis.com These are catalytic systems that remain inactive under ambient conditions and are triggered by a specific stimulus, such as heat. For instance, this compound has been identified as a suitable piperazine (B1678402) compound for creating latent catalysts used in curable epoxy-phenolic resin compositions. googleapis.com In this context, the piperidine moiety acts as the catalytic core for the curing reaction. googleapis.com

Furthermore, the broader class of piperidine derivatives is instrumental in asymmetric catalysis. For example, chiral piperidine derivatives are key intermediates in enantioselective intramolecular aza-Michael reactions, which are used in the total synthesis of complex molecules like quinolizidine (B1214090) alkaloids. rsc.org While not a direct application of this compound itself, this highlights the potential of the piperidine scaffold in the design of sophisticated chiral catalysts. The presence of the cyano group in the 3-position offers an additional site for modification, allowing for the synthesis of a diverse library of ligands with tailored steric and electronic properties for various metal-catalyzed reactions.

The influence of organized media, such as micelles, on the kinetics of electron transfer reactions is a significant area of study in physical chemistry, with implications for understanding biological processes and designing efficient chemical systems. This compound has been utilized as a ligand in a model system to probe these effects.

A detailed kinetic study investigated the electron transfer reaction between the cobalt(III) complex, pentaammine(N-cyanopiperidine)cobalt(III) ([Co(NH₃)₅(N-cyanopiperidine)]³⁺), and hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻). acs.orgacs.org This research was conducted in various aqueous media, including solutions containing different electrolytes and surfactants, to understand how the environment affects the reaction rate. acs.orgacs.org

The study successfully determined the precursor complex formation equilibrium constant (K_IP) and the true electron transfer rate constant (k_et) by observing saturation kinetics at high concentrations of the iron complex. acs.org The findings were rationalized using Marcus theory, which provides a framework for understanding the rates of outer-sphere electron transfer reactions. acs.org

Table 1: Qualitative Effects of Different Media on the Electron Transfer Rate Constant (k_et) for the [Co(NH₃)₅(N-cyanopiperidine)]³⁺/[Fe(CN)₆]⁴⁻ System

| Medium Component | Observed Effect on k_et | Rationale | Citation(s) |

| Sodium Dodecyl Sulfate (SDS) | Initial decrease, followed by an increase at higher concentrations | Changes in the free energy of the reaction (ΔG°') due to the micellar environment acting as a charged background electrolyte. | acs.orgacs.org |

| Brij₃₅ (non-ionic surfactant) | No significant change | The neutral nature of the surfactant does not strongly influence the ionic reactants. | acs.orgscispace.com |

| Triton X-100 (non-ionic surfactant) | No significant change | Similar to Brij₃₅, the lack of charge results in minimal interaction with the redox couple. | acs.orgscispace.com |

| Sodium Chloride (NaCl) | Decrease with increasing concentration | Coulombic interactions stabilize the initial state more than the less polar transition state, retarding the reaction. | acs.org |

| Sodium Sulfate (Na₂SO₄) | Decrease with increasing concentration | Similar to NaCl, increased ionic strength from the background electrolyte stabilizes the reactants. | acs.orgacs.org |

Development of Functional Materials

The chemical functionalities of this compound make it a candidate for incorporation into advanced functional materials, where its structural properties can be translated into specific material functions.

One of the most direct applications is in the formulation of materials with latent catalytic properties. googleapis.com As mentioned previously, this compound is listed as a component for creating latent catalysts for epoxy resin systems. googleapis.com Latent catalysts are crucial for producing stable, one-component epoxy formulations that can be stored for extended periods and cured on demand with the application of heat. polymerinnovationblog.com The catalyst, containing the this compound moiety, remains dormant until activated, at which point it accelerates the cross-linking of the epoxy resin to form a rigid, thermoset polymer. googleapis.compolymerinnovationblog.com These materials are widely used as adhesives, coatings, and in the manufacture of laminates and composites. epo.org

Beyond this, the bifunctional nature of the this compound scaffold—possessing both a nucleophilic nitrogen and a cyano group capable of various transformations—positions it as a potential monomer or building block for polymer synthesis. The piperidine ring can be incorporated into polymer backbones to impart specific thermal and mechanical properties. For example, polymers based on other piperidine derivatives, such as 1-(3-phenoxypropyl)piperidine-4-one, have been synthesized to create either linear or hyperbranched polymers depending on the polymerization conditions. rsc.org Similarly, piperidine-containing monomers have been used in radical polymerization to create high-molecular-weight compounds. researchcommons.org These examples suggest that this compound could be adapted for similar polymerization strategies to create novel functional polymers with potential applications in diverse fields.

Biological and Pharmacological Research Applications of 3 Cyanopiperidine Derivatives

Pharmaceutical Development as a Building Block and Intermediate

3-Cyanopiperidine and its N-protected analogues, such as 1-N-Cbz-3-cyanopiperidine and 1-Boc-3-cyanopiperidine, are fundamental building blocks in the synthesis of pharmaceutical compounds. Current time information in Bangalore, IN.jst.go.jp Their value lies in the stable piperidine (B6355638) ring, which is a common feature in many approved drugs, and the chemically adaptable cyano group. Current time information in Bangalore, IN.jrespharm.com This nitrile functionality can be transformed into various other groups, including amines, amides, or carboxylic acids, allowing for the construction of a wide array of derivatives. jrespharm.com

In pharmaceutical development, these compounds serve as key intermediates for producing pharmacologically valuable substances. mdpi.com The process often involves using protected forms of this compound to ensure selective reactions at other parts of a molecule before modifying or deprotecting the piperidine nitrogen. nih.gov For instance, 1-N-Cbz-3-cyanopiperidine is noted for its good stability and compatibility with numerous reaction conditions, making it a reliable tool for chemists. Current time information in Bangalore, IN. The synthesis of this compound itself can be achieved by dehydrating 3-piperidine carboxamide with agents like thionyl chloride, providing a direct route to this important intermediate. mdpi.com

Medicinal Chemistry and Drug Discovery

The this compound moiety is a cornerstone in the design and discovery of new drugs, offering a scaffold that can be readily functionalized to target various biological systems.

As a versatile building block, this compound is instrumental in the general synthesis of new drug candidates. Current time information in Bangalore, IN. Its structure allows for the incorporation of the piperidine ring and the cyano group into diverse molecular frameworks, facilitating the creation of compound libraries for high-throughput screening. mdpi.comnih.gov The reactivity of the cyano group, combined with the conformational properties of the piperidine ring, enables the systematic exploration of chemical space to identify molecules with specific biological activities, such as receptor agonists or antagonists. nih.gov This strategic use accelerates the early phases of drug discovery by providing a reliable starting point for more complex syntheses. Current time information in Bangalore, IN.

Derivatives of this compound are actively researched for their ability to inhibit specific enzymes and bind to protein receptors, which are key strategies in modern drug development.

Nitrile Hydratase: The cyano group of this compound can be a substrate for enzymes like nitrile hydratase. Nitrile hydratases are metalloenzymes that catalyze the hydration of a nitrile to its corresponding amide. This biocatalytic conversion is of significant interest in pharmaceutical synthesis as it often proceeds under mild conditions with high specificity. The enzyme from Rhodococcus rhodochrous, for example, is used industrially to convert 3-cyanopyridine (B1664610) into nicotinamide. Research on various nitrile hydratases shows they have distinct substrate selectivity profiles, and their activity can be influenced by factors such as pH and temperature. The enzymatic hydration of the nitrile in this compound derivatives represents a potential synthetic route to corresponding 3-carboxamidopiperidines, which are themselves valuable pharmaceutical intermediates.

Table 1: Characteristics of Nitrile Hydratase Activity on Nitrile Compounds

| Enzyme Source/Type | Substrate Example | Product | Optimal Conditions (Typical) | Reference |

| Rhodococcus rhodochrous J1 | 3-Cyanopyridine | Nicotinamide | Industrial scale biocatalysis | |

| Pseudomonas sp. UW4 (Fe-type) | Indole-3-acetonitrile | Indole-3-acetamide | pH 7.5, 4°C | |

| Rhodococcus strains | β-hydroxy nitriles | β-hydroxy amides | General biocatalysis |

Phosphodiesterase-3 (PDE3) Inhibition: Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. jrespharm.com PDE3, in particular, is a therapeutic target for cardiovascular diseases. jrespharm.com While direct studies on this compound derivatives as PDE3 inhibitors are emerging, research on the closely related 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has shown significant promise. These analogous structures have demonstrated potent PDE3 inhibitory activity. For instance, a novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative, DF492, showed greater PDE3 inhibition than the established drug milrinone. This suggests that the cyanopyridine and, by extension, the cyanopiperidine core is a viable scaffold for developing new PDE3 inhibitors.

Table 2: PDE3A Inhibitory Activity of Pyridine-3-Carbonitrile Derivatives

| Compound | Scaffold Type | IC₅₀ (PDE3A) | Comparison | Reference |

| DF492 | 2-oxo-1,2-dihydropyridine-3-carbonitrile | 409.5 nM | More potent than Milrinone | |

| Milrinone | 2-oxo-1,2-dihydropyridine | 703.1 nM | Reference Drug | |

| Compound 16 | 2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 34.78 µM | Moderate to weak activity | jst.go.jp |

| Compound 19 | 2-oxo-1,2-dihydropyridine-3-carbonitrile | > 34.78 µM | Moderate to weak activity | jst.go.jp |

The this compound framework is utilized in the design of ligands for various protein receptors. The piperidine ring is a critical structural element for activity at several receptor types, including histamine (B1213489) H3 and sigma (σ) receptors. Research into dual-activity ligands has shown that replacing a piperazine (B1678402) moiety with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the H3 receptor.

In one study, a series of piperidine and piperazine derivatives were evaluated for their binding affinity at H3 and σ receptors. It was found that compounds containing a piperidine moiety generally showed a higher preference and affinity for the σ1 receptor compared to their piperazine counterparts. For example, the piperidine-containing compound 5 displayed a Kᵢ of 3.64 nM at the σ1 receptor, whereas its piperazine analogue 4 had a much lower affinity with a Kᵢ of 1531 nM. These findings underscore the importance of the piperidine scaffold, present in this compound, for designing selective and high-affinity ligands for specific receptor subtypes.

Table 3: Comparative Receptor Binding Affinities (Kᵢ in nM) of Piperidine vs. Piperazine Derivatives

| Compound | Core Moiety | Histamine H₃ Receptor (hH3R) | Sigma-1 Receptor (σ1R) | Reference |

| 4 | Piperazine | 3.17 nM | 1531 nM | |

| 5 | Piperidine | 7.70 nM | 3.64 nM |

Inhibition of Specific Biological Targets

T-type Ca2+ Channel Inhibition

Dysregulation of low-voltage-activated T-type calcium channels is linked to neuropathic pain. afasci.com Consequently, the development of T-type calcium channel inhibitors is a significant area of research. A series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines, synthesized from 4-cyanopiperidine (B19701), have been evaluated for their ability to inhibit these channels. researchgate.net These studies screened for inhibition of T-channels in rat dorsal root ganglion neurons and/or the CaV3.2 channel in human embryonic kidney-293 cells. afasci.comresearchgate.net Two promising piperidine molecules demonstrated analgesic effects in a rat model using a spared nerve injury protocol. afasci.comresearchgate.net One of these compounds showed a prolonged withdrawal latency in response to thermal stimulation and an 80% increase in mechanical threshold. afasci.comresearchgate.net

Further research has focused on the development of potent and selective T-type calcium channel antagonists. researchgate.net Optimization of initial screening leads resulted in a 1,4-substituted piperidine amide with good potency but limited selectivity. Subsequent modifications, including the introduction of an axial fluorine atom to the piperidine ring, led to a derivative with a significantly improved selectivity profile. researchgate.net This compound demonstrated good oral bioavailability and brain penetration in multiple species and was effective in a rat model of absence epilepsy, reducing both the number and duration of seizures. researchgate.net

| Compound Class | Starting Material | Key Findings |

| 1,4-disubstituted and 1,4,4-trisubstituted piperidines | 4-Cyanopiperidine | Inhibition of T-type Ca2+ channels, analgesic effects in neuropathic pain models. afasci.comresearchgate.net |

| 1,4-substituted piperidine amides | High-throughput screening leads | Development of a potent and selective T-type calcium channel antagonist with efficacy in an epilepsy model. researchgate.net |

Aurora Kinase Inhibitors

Aurora kinases are crucial for cell division, and their inhibition is a promising strategy in cancer therapy. pensoft.netmdpi.com A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives, which can be conceptually derived from a this compound scaffold, were synthesized and evaluated for their anti-proliferative effects on various human cancer cell lines. nih.gov These compounds showed strong potency against the HL60 cell line, with IC50 values in the nanomolar to micromolar range. nih.gov Several of these derivatives were identified as potent inhibitors of Aurora A kinase with significant selectivity over other kinases. nih.gov For instance, compound 2y demonstrated IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. nih.gov

Protein Kinase B (PKB) and Protein Kinase A (PKA) Inhibitors

Protein kinase B (PKB), also known as Akt, is a key component of signaling pathways that regulate cell growth and survival and is frequently deregulated in cancer. nih.gov Research has led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of PKB. nih.govacs.org Optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines resulted in nanomolar inhibitors with up to 150-fold selectivity for PKB over the closely related Protein Kinase A (PKA). nih.govacs.org The selectivity is partly attributed to the difference in a key amino acid residue in the ATP-binding sites of PKB and PKA. acs.org

| Kinase Target | Compound Series | Key Findings |

| Aurora A Kinase | 3-(pyrrolopyridin-2-yl)indazoles | Potent and selective inhibition, with compound 2y showing IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cancer cell lines, respectively. nih.gov |

| Protein Kinase B (PKB/Akt) | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Development of potent, orally active, and selective inhibitors with up to 150-fold selectivity over PKA. nih.govacs.org |

Neurological Disorders Research

Derivatives of piperidine are being investigated for their potential in treating a range of neurological disorders. chemimpex.comencyclopedia.pub Monoacylglycerol lipase (B570770) (MAGL) is a therapeutic target for neurological disorders, and a morpholin-3-one (B89469) derivative, a structural analogue of piperidine, has been developed for imaging MAGL in the brain using positron emission tomography (PET). ethz.ch Furthermore, 3-hydroxypyridine (B118123) derivatives have shown neuroprotective effects in a rat model of hemorrhagic stroke, reducing neurological deficits and brain damage. rjeid.com Macamides, which can feature piperidine-like structures, are also being explored for their neuroprotective effects in conditions like Alzheimer's disease, Parkinson's disease, and stroke. mdpi.com

Anticancer and Anti-infective Agents

The piperidine scaffold is a common feature in many anticancer agents. encyclopedia.pub For example, derivatives of 3-methylpiperidine (B147322) have demonstrated greater potency in anticancer assays compared to their 4-methylpiperidine (B120128) counterparts. Novel vindoline-piperazine conjugates have been synthesized and shown to have significant antiproliferative effects against a panel of 60 human tumor cell lines. nih.gov Additionally, new pyrimidine (B1678525) derivatives incorporating aryl urea (B33335) moieties have been designed and synthesized, with some exhibiting cytotoxic activity against colon cancer cell lines by inducing apoptosis. nih.gov

In the realm of anti-infective agents, chloroquine (B1663885) and hydroxychloroquine, which contain a piperidine-like structure, are antimalarial drugs that also find use as disease-modifying antirheumatic drugs. epain.org

Analgesic Properties and Neuropathic Pain Mitigation

Piperidine derivatives are extensively studied for their analgesic properties, particularly in the context of neuropathic pain. encyclopedia.pub As mentioned earlier, the inhibition of T-type calcium channels by piperidine derivatives can mitigate neuropathic pain. afasci.comresearchgate.net A series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their analgesic effects. scispace.com Several of these compounds displayed potent, morphine-like analgesic activity in the hot plate test, suggesting they act on centrally mediated pain pathways. scispace.com Additionally, 3-hydroxy-piperidine-N-benzyl-aryl-acylhydrazone derivatives have been shown to reduce neuropathic pain through a mechanism that appears to involve the opioid system. nih.gov

Anticonvulsant Properties

Derivatives of piperidinecarboxylic acid have been investigated for their anticonvulsant activity. nih.gov Both 2-piperidinecarboxylic acid (pipecolic acid) and 3-piperidinecarboxylic acid (nipecotic acid) derivatives have been shown to be effective in blocking maximal electroshock (MES)-induced seizures in mice. nih.gov Furthermore, a range of pyrrolidine-2,5-dione derivatives, which can be considered structural relatives of piperidines, have demonstrated broad-spectrum anticonvulsant properties in various animal models of seizures, including the MES test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model. mdpi.comuj.edu.plmdpi.comnih.gov The anticonvulsant activity of these compounds is often dependent on the nature of the substituents on the pyrrolidine-2,5-dione ring. uj.edu.pl

| Compound Series | Pharmacological Activity | Key Findings |

| 2- and 3-Piperidinecarboxylic acid derivatives | Anticonvulsant | Effective in blocking maximal electroshock-induced seizures in mice. nih.gov |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | Broad-spectrum activity in multiple seizure models (MES, scPTZ, 6 Hz). mdpi.comuj.edu.plmdpi.comnih.gov |

| 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives | Analgesic | Potent, morphine-like effects in the hot plate test. scispace.com |

| 3-hydroxy-piperidine-N-benzyl-aryl-acylhydrazone derivatives | Analgesic | Reduction of neuropathic pain, likely via an opioid mechanism. nih.gov |

Antidepressant Activity

Derivatives of this compound have been investigated for their potential as antidepressant agents. google.com Certain piperidine derivatives have shown promise in preclinical studies, suggesting that this chemical class could be a source of new treatments for depression. anadolu.edu.tr

Research into aryl piperazine derivatives has identified compounds with high affinity for both 5-HT1A and sigma-1 receptors, targets known to be involved in the pathophysiology of depression. d-nb.info One such derivative, compound 27 , demonstrated significant antidepressant-like effects in animal models, including the forced swimming test and tail suspension test. d-nb.info These findings suggest that dual-acting ligands targeting these receptors could offer a novel therapeutic strategy. d-nb.info The antidepressant properties of some natural compounds like piperine (B192125) and its derivatives are also thought to involve the serotonergic and dopaminergic systems. nih.gov

| Compound/Derivative Class | Target(s) | Key Findings |

| Aryl piperazine derivatives | 5-HT1A and sigma-1 receptors | High affinity for both receptors; compound 27 showed antidepressant-like effects in animal models. d-nb.info |

| Piperine and derivatives | Serotonergic and dopaminergic systems | Exhibit antidepressant-like properties. nih.gov |

| 4-(3-cyclopentyloxy-4-difluoromethoxyphenyl)-4-cyanopiperidine | Phosphodiesterase-4 | Indicated for antidepressant activity. wipo.int |

Cardiotonic Agents

Cardiotonic agents are crucial for managing heart failure by increasing the force of heart muscle contraction. wikipedia.org While direct research linking this compound derivatives to cardiotonic activity is limited, the broader class of piperidine derivatives has been explored in this context. For instance, the cardiotonic drug ARL-115, a pyridine (B92270) derivative, was found to enhance the release of noradrenaline from cardiac sympathetic nerves, suggesting a mechanism of action that could improve cardiac function. nih.gov Other compounds, such as MDL 19205, have also been identified as potent, direct-acting cardiotonic agents. nih.gov These agents are typically used for short-term management of heart failure. wikipedia.org

| Agent Class | Mechanism of Action | Therapeutic Use |

| Cardiac Glycosides | Inhibit Na+/K+ ATPase pump. wikipedia.org | Heart failure, arrhythmias. drugbank.com |

| Beta-adrenergic agonists | Stimulate beta-adrenergic receptors. wikipedia.org | Cardiac decompensation. drugbank.com |